

4-Methyl-2-nitrophenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methyl-2-nitrophenol**

Cat. No.: **B7767295**

[Get Quote](#)

An In-Depth Technical Guide to **4-Methyl-2-nitrophenol** for Researchers and Drug Development Professionals

Abstract

4-Methyl-2-nitrophenol, a nitrocresol isomer, serves as a pivotal chemical intermediate in a multitude of industrial and research applications. Its utility spans from the synthesis of dyes and agrochemicals to its emerging role as a precursor in pharmaceutical manufacturing. This guide provides an in-depth analysis of **4-Methyl-2-nitrophenol**, covering its fundamental chemical identity, physicochemical properties, comparative synthesis methodologies, and critical safety protocols. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and field-proven insights required for the effective and safe utilization of this compound.

Core Identification: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is the foundation of reproducible science. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-methyl-2-nitrophenol**^{[1][2][3]}. This systematic name precisely describes its molecular structure: a phenol ring with a methyl group at position 4 and a nitro group at position 2 relative to the hydroxyl group.

In literature and commercial listings, it is frequently referenced by a variety of synonyms. A comprehensive awareness of these alternatives is crucial for exhaustive literature searches and material sourcing.

Common Synonyms:

- 2-Nitro-p-cresol[1][4][5][6]
- 4-Hydroxy-3-nitrotoluene[1][4][5]
- 2-Nitro-4-methylphenol[1][5]
- o-Nitro-p-cresol[1][5]
- p-Cresol, 2-nitro-[1][5]

Key Identification Numbers:

- CAS Registry Number: 119-33-5[1][2][4][5]
- EC Number: 204-315-6[1][6]
- PubChem CID: 8391[1]

Physicochemical Properties

Understanding the physical and chemical properties of **4-Methyl-2-nitrophenol** is paramount for its handling, reaction design, and purification. The compound typically appears as a yellow to brownish crystalline solid or fused mass with a characteristic phenolic odor[1][7]. The data below has been aggregated from authoritative chemical databases.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₃	[2][4][5]
Molecular Weight	153.14 g/mol	[1][4][6]
Appearance	Yellow to brownish crystalline mass	[1][7]
Melting Point	32-36.5 °C (90-98 °F)	[1][7]
Boiling Point	~125 °C (257 °F)	[7]
Flash Point	108 °C (226.4 °F) - closed cup	[6]
Solubility	Slightly soluble in water	[7][8]
Vapor Pressure	0.0419 mmHg at 25°C	[7]

Synthesis Methodologies: A Comparative Analysis

The synthesis of **4-Methyl-2-nitrophenol** is a critical step for its downstream applications. The choice of synthetic route in a research or industrial setting is a strategic decision, balancing factors like yield, purity, cost, safety, and scalability. Below, we analyze three prominent methods for its preparation.[9]

Method 1: Direct Nitration of p-Cresol with Mixed Acid

This is the traditional and most established method. It involves the electrophilic substitution of p-cresol using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.

- Expertise & Experience: While this method utilizes inexpensive reagents, its primary drawback is the lack of regioselectivity. The hydroxyl and methyl groups are both ortho-, para-directing activators, leading to the formation of isomeric byproducts and the potential for over-nitration.[9] This necessitates extensive downstream purification, which can be costly and time-consuming in a drug development pipeline where purity is non-negotiable. Safety is also a major concern due to the highly corrosive and exothermic nature of mixed acids.[9]

Method 2: Direct Nitration of p-Cresol with Cerium (IV) Ammonium Nitrate (CAN)

This modern approach offers a significant improvement in regioselectivity. CAN is a milder and more selective nitrating agent for activated aromatic compounds like phenols.

- Expertise & Experience: The key advantage here is the high yield of the desired 2-nitro isomer, often as the sole product.^[9] The reaction is typically rapid, occurring at room temperature in minutes.^[9] This high selectivity simplifies purification immensely, a major benefit for pharmaceutical applications. The primary trade-off is the higher cost of CAN compared to mixed acids, making it more suitable for high-value, lower-volume applications than for bulk chemical production.^[9]

Method 3: Alkaline Hydrolysis of 2-Amino-4-methyl-1-nitrobenzene (p-nitro-o-toluidine)

This route involves the hydrolysis of a precursor amine. It is a multi-step process that can be advantageous if the starting material is readily available or if direct nitration proves problematic.

- Expertise & Experience: This method can offer good purity but often requires more demanding reaction conditions, such as prolonged heating.^[9] The overall process efficiency depends heavily on the synthesis of the starting toluidine. It is generally considered less direct than the nitration of p-cresol.

Comparative Performance Summary

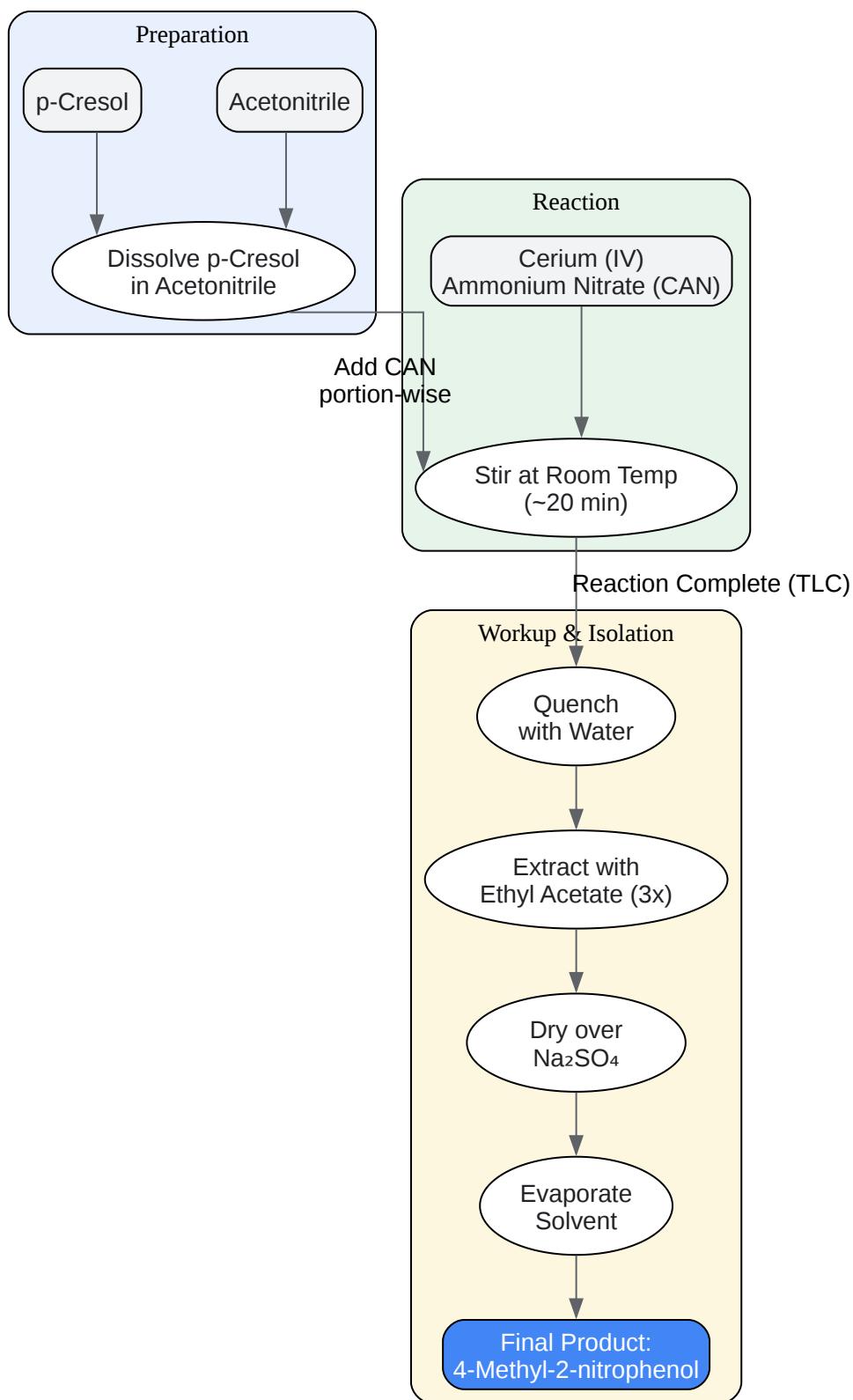
Method	Starting Material	Key Reagents	Reaction Time	Yield (%)	Purity (%)	Key Advantages	Key Disadvantages
Mixed Acid Nitration	p-Cresol	Nitric Acid, Sulfuric Acid	Several hours	Moderate to High	Variable	Inexpensive, well-established	Isomeric byproducts, over-nitration, safety concerns [9]
CAN Nitration	p-Cresol	Cerium (IV) Ammonium Nitrate	~30 minutes	~95%	High (single product)	High regioselectivity, rapid, high yield	Reagent is relatively expensive [9]
Hydrolysis	p-nitro- <i>o</i> -toluidine	Base (e.g., NaOH)	~24 hours	Moderate	Good	Alternative route, good purity	Multi-step, long reaction time, harsh condition [9]

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following protocol for the CAN-mediated synthesis is detailed to ensure clarity and success.

Protocol: Synthesis via Direct Nitration of p-Cresol with CAN

Objective: To synthesize **4-Methyl-2-nitrophenol** with high regioselectivity and yield.


Materials:

- p-Cresol
- Cerium (IV) Ammonium Nitrate (CAN)
- Acetonitrile (solvent)
- Water
- Ethyl acetate (extraction solvent)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (drying agent)

Procedure:

- Dissolution: In a suitable reaction flask, dissolve p-cresol (1 equivalent) in acetonitrile.[9]
- Reagent Addition: At room temperature, add Cerium (IV) Ammonium Nitrate (2 equivalents) to the solution in portions over a 10-minute period with continuous stirring.[9]
- Reaction: Continue stirring the mixture for an additional 20 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[9]
- Quenching: Upon completion, quench the reaction by adding deionized water.[9]
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times to ensure complete recovery.[9]
- Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and then dry over anhydrous sodium sulfate.[9]
- Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, **4-Methyl-2-nitrophenol**.[9]

Synthesis Workflow Diagram (CAN Method)

[Click to download full resolution via product page](#)

Caption: Workflow for the selective synthesis of **4-Methyl-2-nitrophenol** using CAN.

Applications in Research and Drug Development

4-Methyl-2-nitrophenol is more than a simple building block; it is a versatile intermediate with significant applications.

- Chemical Intermediate: It is a key precursor in the synthesis of dyes, pigments, and certain agrochemicals.^[9] In the pharmaceutical industry, the nitro and hydroxyl groups offer reactive handles for further chemical modification, making it a valuable starting point for more complex molecules. It is used in the synthesis of 4-Methyl-2-nitroanisole, another useful intermediate.^[10]
- Analytical Reagent: The compound is used as a reagent in organic analytical chemistry.
- Potential Therapeutic Relevance: Research has indicated that **4-Methyl-2-nitrophenol** exhibits acetylcholinesterase inhibitory activity. Acetylcholinesterase inhibitors are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease and other neurological disorders. This finding opens a potential avenue for its use as a scaffold or lead compound in the development of new neurotherapeutics.

Safety, Handling, and Toxicity

Authoritative grounding in safety is non-negotiable. **4-Methyl-2-nitrophenol** is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

- Skin Irritation (Category 2): Causes skin irritation.^[1]
- Serious Eye Irritation (Category 2): Causes serious eye irritation.^[1]
- Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.^{[1][6]}

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^{[11][12]} Eyewash stations and safety showers must be readily accessible.^[12]

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11] Avoid any skin contact.[8]
 - Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[12]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[7]

Toxicity Summary: The material is toxic by ingestion or skin contact.[7][8] Contact with the substance may cause severe injury, and effects may be delayed.[8] It is corrosive to skin and mucous membranes and may cause kidney and liver injury.[1]

Spectroscopic Profile

Spectroscopic data is essential for quality control and structural confirmation.

- Mass Spectrometry: The NIST Chemistry WebBook and PubChem provide mass spectrometry data (electron ionization), which can be used to confirm the molecular weight and fragmentation pattern of the compound.[1][5] The nominal molecular ion peak would be observed at m/z 153.
- Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum for **4-Methyl-2-nitrophenol**, which is useful for identifying its characteristic functional groups, such as the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and the N-O stretches of the nitro group.[13]

References

- A Comparative Guide to the Synthesis of **4-Methyl-2-nitrophenol** for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- **4-Methyl-2-nitrophenol**. (n.d.). PubChem.
- **4-METHYL-2-NITROPHENOL**. (n.d.). Matrix Fine Chemicals.
- Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook.

- Phenol, 4-methyl-2-nitro- IR Spectrum. (n.d.). NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHYL-2-NITROPHENOL | CAS 119-33-5 [matrix-fine-chemicals.com]
- 3. 4-Methyl-2-nitrophenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]
- 6. 4-甲基-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [4-Methyl-2-nitrophenol IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767295#4-methyl-2-nitrophenol-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com